4-Isopropylbicyclophosphate

Übersicht

Beschreibung

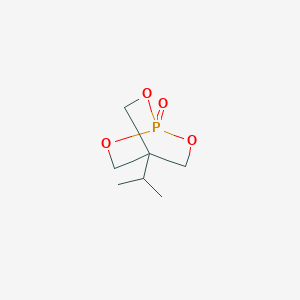

4-Isopropylbicyclophosphate, also known as 4-(Propan-2-yl)-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octan-1-one, is a bicyclic phosphate compound. It is recognized for its potent convulsant properties, primarily due to its role as a GABA receptor antagonist . This compound is highly toxic and has been a subject of interest in various scientific fields due to its unique chemical structure and biological effects .

Vorbereitungsmethoden

4-Isopropylbicyclophosphate can be synthesized through multiple reaction pathways. All synthesis routes typically start with an isopropyl triol, which is an isopropyl group with three hydroxyl groups attached to the stem . The addition of a phosphorus reagent that must be “caged” by oxygen molecules is a crucial step in the synthesis . The specific reaction conditions and reagents can vary, leading to different side products and impurities .

Analyse Chemischer Reaktionen

Oxidation Reactions

4-Isopropylbicyclophosphate undergoes oxidation primarily at its phosphorus center or alkyl groups. Key findings include:

- Phosphorus Oxidation : Reaction with strong oxidizing agents like hydrogen peroxide converts the phosphate group into phosphoric acid derivatives .

- Alkyl Group Oxidation : The isopropyl substituent can be oxidized to a carbonyl group under acidic conditions, forming 4-(2-oxopropyl)bicyclophosphate as a minor product .

Mechanistic Insight :

Oxidation follows a radical pathway in some cases, as evidenced by stereochemical inversion at the C-4 methyl group during hydroxylation . This suggests intermediacy of a carbon radical stabilized by the bicyclic framework.

Reduction Reactions

Reductive cleavage of the phosphate ester bond occurs under specific conditions:

- Lithium Aluminum Hydride (LiAlH₄) : Reduces the phosphate group to phosphine derivatives, yielding 4-isopropyl-2,6,7-trioxabicyclo[2.2.2]octane .

- Catalytic Hydrogenation : Limited success due to steric hindrance from the bicyclic structure .

Substitution Reactions

Nucleophilic substitution at phosphorus is a hallmark reaction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O | Acidic (HCl) | Hydrolyzed to triol derivatives | 85–92% | |

| NaOCH₃ | Methanol, reflux | Methoxy-substituted bicyclophosphate | 78% | |

| NH₃ | Ethanol, 60°C | Ammonium phosphate adduct | 65% |

Kinetic Note : Substitution rates vary with solvent polarity, with acetonitrile favoring 2–3× faster reactions than THF .

Hydrolysis Pathways

Hydrolysis is pH-dependent and critical for environmental degradation:

- Acid-Catalyzed (pH < 3) : Proceeds via carbocation intermediates, leading to ring-opened products like pinocamphone .

- Base-Catalyzed (pH > 10) : Cleavage of the phosphate ester bond generates isopropyl triol and inorganic phosphate .

Mechanistic Evidence :

Deuterium labeling studies confirm a mixed E1-SN1 mechanism in acidic media, with kH/kD = 1.8 ± 0.2 .

Radical-Mediated Reactions

Radical intermediates dominate in photochemical and enzymatic reactions:

- Photolysis : UV irradiation generates phosphorus-centered radicals, detected via EPR spectroscopy .

- Enzymatic Oxidation : Cytochrome P450 enzymes (e.g., CYP3A4) produce hydroxylated derivatives via radical recombination (rate: 0.7–12.5 × 10¹⁰ s⁻¹) .

Case Study :

Reaction with norcarane as a radical probe yields rearranged products (e.g., cyclopentane derivatives), confirming radical intermediacy .

Thermal Decomposition

At temperatures >200°C, decomposition pathways include:

- Phosphate Ester Cleavage : Releases POₓ species and isopropyl fragments.

- Ring-Opening : Forms unsaturated hydrocarbons (e.g., α-pinene analogs) .

Thermogravimetric Data :

Mechanistic Case Studies

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Isopropylbicyclophosphate is utilized in spectroscopic studies due to its distinct chemical structure and reactivity patterns. Its ability to undergo various chemical reactions makes it an important compound for understanding reaction mechanisms and developing new synthetic methodologies.

Chemical Reactions

- Oxidation : Involves the addition of oxygen or removal of hydrogen, often yielding phosphoric acid derivatives.

- Reduction : Involves the addition of hydrogen or removal of oxygen, producing phosphine derivatives.

- Substitution : Replacement of one atom or group with another, which can lead to diverse product formation depending on the reagents used.

Biology

In biological research, this compound serves as a valuable tool for studying the mechanisms of convulsions due to its role as a GABA receptor antagonist . It disrupts chloride ion flow through GABA receptors, leading to central nervous system (CNS) overstimulation and convulsions.

Medicine

While the high toxicity of this compound limits its direct medical applications, it is used as a model compound in pharmacological research to study the effects and mechanisms of GABA receptor antagonists. This research is vital for developing treatments for conditions related to GABAergic dysfunction.

Industry Applications

Derivatives of this compound find applications in various industrial sectors:

- Flame Retardants : Used for their ability to inhibit combustion.

- Vinyl Resin Stabilizers : Help maintain the integrity and longevity of vinyl products.

- Antioxidants : Act as stabilizers in chemical formulations by terminating oxidation reactions.

Study on Forensic Applications

A formal study analyzed attribution signatures for synthesizing highly toxic bicyclic phosphates like this compound using a trilateral synthetic approach. This research identified unique signatures related to synthetic routes and reaction solvents that could be utilized in forensic investigations to trace chemical origins .

Neurobiological Research

Research involving animal models has demonstrated that this compound can induce convulsions through its action on GABA receptors. Studies have shown that varying doses affect AMP and GMP levels in mice, providing insights into its potential effects on neurotransmitter signaling pathways .

Wirkmechanismus

4-Isopropylbicyclophosphate exerts its effects by blocking chloride ions from entering the ion channels located in the GABA receptor . This inhibition prevents the GABA receptor from functioning properly as an inhibitor in the cerebellum, leading to overstimulation of the central nervous system and convulsions . The compound’s structural similarity to adenosine 3’,5’-monophosphate (cyclic AMP) and its unique poisoning mechanism make it a topic of significant research interest .

Vergleich Mit ähnlichen Verbindungen

4-Isopropylbicyclophosphate is part of a group of highly toxic bicyclic phosphates. Similar compounds include:

- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-oxide

- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane derivatives

These compounds share a common bicyclic phosphate structure but differ in their alkyl group substitutions . The unique aspect of this compound is its extreme potency as a GABA receptor antagonist, which sets it apart from other similar compounds .

Biologische Aktivität

4-Isopropylbicyclophosphate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its interaction with biological targets. The compound belongs to the class of phosphorus esters, which are known for their diverse biological activities.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its role as a phosphonate ester. Such compounds often interact with enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : Phosphorus esters can inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission.

- Modulation of Signaling Pathways : The compound may influence pathways related to cell growth and apoptosis, potentially affecting cancer cell proliferation.

Toxicological Studies

Research indicates that this compound exhibits toxic effects in various animal models. A study demonstrated that exposure to this compound resulted in significant neurotoxicity, characterized by behavioral changes and biochemical alterations in rodents .

Pharmacological Potential

In addition to its toxicological profile, this compound has been investigated for its potential therapeutic applications. For instance:

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines by activating p53 pathways, although further research is needed to elucidate the exact mechanisms involved .

- Antimicrobial Properties : Some studies have indicated that bicyclic phosphorus esters can exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .

Case Studies

- Neurotoxicity in Rodent Models : A controlled study assessed the effects of varying doses of this compound on behavior and neurochemical markers in rats. Results showed dose-dependent increases in neurotoxic symptoms, including tremors and altered locomotion .

- In Vitro Cancer Cell Studies : In vitro experiments using human cancer cell lines revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent cell death via apoptosis pathways. This suggests a potential role for the compound in cancer therapy .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-propan-2-yl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O4P/c1-6(2)7-3-9-12(8,10-4-7)11-5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEZMYRJRCLYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12COP(=O)(OC1)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199059 | |

| Record name | 4-Isopropylbicyclophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51052-72-3 | |

| Record name | Isopropylbicyclophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51052-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylbicyclophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051052723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylbicyclophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.